molecular formula C10H19NO3 B2525417 tert-butyl N-(3-hydroxy-1-methylcyclobutyl)carbamate CAS No. 2168025-77-0

tert-butyl N-(3-hydroxy-1-methylcyclobutyl)carbamate

Cat. No.: B2525417
CAS No.: 2168025-77-0
M. Wt: 201.266
InChI Key: SWADYQXRAYVLDH-UHFFFAOYSA-N
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Description

Tert-butyl N-(3-hydroxy-1-methylcyclobutyl)carbamate is a chemical compound with the molecular formula C10H19NO3 and a molecular weight of 201.27 g/mol . It is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-(3-hydroxy-1-methylcyclobutyl)carbamate typically involves the reaction of tert-butyl carbamate with 3-hydroxy-1-methylcyclobutanone under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and an organic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl N-(3-hydroxy-1-methylcyclobutyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group results in a carbonyl compound, while reduction of the carbonyl group yields a hydroxyl compound .

Scientific Research Applications

Tert-butyl N-(3-hydroxy-1-methylcyclobutyl)carbamate has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.

    Medicine: It is investigated for its potential therapeutic effects and as a precursor in drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl N-(3-hydroxy-1-methylcyclobutyl)carbamate involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with proteins and enzymes, affecting their activity and function. The carbamate group can also interact with nucleophiles, leading to various biochemical reactions .

Comparison with Similar Compounds

Similar Compounds

  • tert-butyl N-(3-hydroxycyclobutyl)carbamate
  • tert-butyl N-(1-methylcyclobutyl)carbamate
  • tert-butyl N-(3-hydroxy-1-ethylcyclobutyl)carbamate

Uniqueness

Tert-butyl N-(3-hydroxy-1-methylcyclobutyl)carbamate is unique due to the presence of both a hydroxyl group and a methyl group on the cyclobutane ring. This structural feature imparts distinct chemical properties and reactivity compared to similar compounds .

Properties

IUPAC Name

tert-butyl N-(3-hydroxy-1-methylcyclobutyl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO3/c1-9(2,3)14-8(13)11-10(4)5-7(12)6-10/h7,12H,5-6H2,1-4H3,(H,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWADYQXRAYVLDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(C1)O)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2168025-77-0
Record name tert-butyl N-(3-hydroxy-1-methylcyclobutyl)carbamate
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